molecular formula C11H20N2O3 B113155 1-Acetyl-3-(BOC-Amino)pyrrolidine CAS No. 881298-14-2

1-Acetyl-3-(BOC-Amino)pyrrolidine

Cat. No. B113155
M. Wt: 228.29 g/mol
InChI Key: LCOCMEGQRKOYAP-UHFFFAOYSA-N
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Description

“1-Acetyl-3-(BOC-Amino)pyrrolidine” is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 . It is also known as “tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate” or "tert-butyl 1-acetyl-3-pyrrolidinylcarbamate" .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 16 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 tertiary amide (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

“1-Acetyl-3-(BOC-Amino)pyrrolidine” has a molecular weight of 228.29 and a molecular formula of C11H20N2O3 . The compound is characterized by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

  • Synthesis of Chiral Compounds

    • Field : Organic Chemistry
    • Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine is used as a starting material in the synthesis of chiral compounds .
    • Results : The outcomes would also depend on the specific chiral compound being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these compounds .
  • Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The pyrrolidine ring, which is part of the 1-Acetyl-3-(BOC-Amino)pyrrolidine molecule, is widely used in drug discovery. It’s a versatile scaffold for creating biologically active compounds .
    • Method : The methods of application involve using the pyrrolidine ring as a building block in the synthesis of various drugs. This can involve various chemical reactions, again depending on the specific drug being synthesized .
    • Results : The use of the pyrrolidine ring has led to the discovery of numerous new drugs. The specific results, including any quantitative data or statistical analyses, would depend on the specific drug being synthesized .
  • Heterocyclic Building Blocks

    • Field : Organic Chemistry
    • Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine can be used as a heterocyclic building block in organic synthesis .
    • Results : The outcomes would also depend on the specific compound being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these compounds .
  • Synthesis of Pyrrolidine Derivatives

    • Field : Medicinal Chemistry
    • Application : The pyrrolidine ring, which is part of the 1-Acetyl-3-(BOC-Amino)pyrrolidine molecule, is widely used in the synthesis of pyrrolidine derivatives .
    • Method : The methods of application involve using the pyrrolidine ring as a building block in the synthesis of various drugs. This can involve various chemical reactions, again depending on the specific drug being synthesized .
    • Results : The use of the pyrrolidine ring has led to the discovery of numerous new drugs. The specific results, including any quantitative data or statistical analyses, would depend on the specific drug being synthesized .
  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine can be used as an intermediate in the synthesis of various pharmaceuticals .
    • Results : The outcomes would also depend on the specific pharmaceutical being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these pharmaceuticals .
  • Material Intermediates

    • Field : Material Science
    • Application : 1-Acetyl-3-(BOC-Amino)pyrrolidine can be used as an intermediate in the synthesis of various materials .
    • Results : The outcomes would also depend on the specific material being synthesized. In general, the use of 1-Acetyl-3-(BOC-Amino)pyrrolidine allows for the efficient synthesis of these materials .

Future Directions

Pyrrolidine derivatives, including “1-Acetyl-3-(BOC-Amino)pyrrolidine”, have potential for further exploration in drug discovery due to their versatile scaffold and wide range of biological activities . They can be employed in traditional and modern medicine, or can be used as leads for drug discovery and development .

properties

IUPAC Name

tert-butyl N-(1-acetylpyrrolidin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13-6-5-9(7-13)12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCOCMEGQRKOYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-(BOC-Amino)pyrrolidine

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